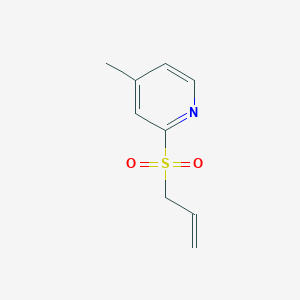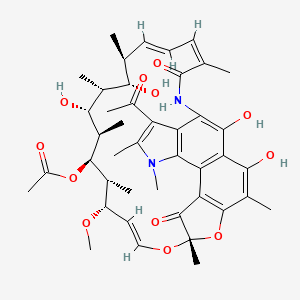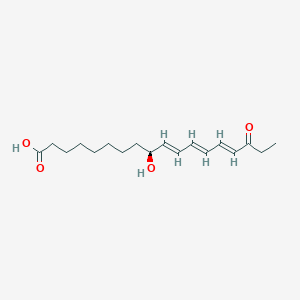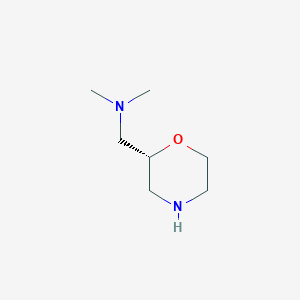
2-(Allylsulfonyl)-4-methylpyridine
Übersicht
Beschreibung
2-(Allylsulfonyl)-4-methylpyridine is a compound that can be inferred to have a pyridine ring substituted with a methyl group and an allylsulfonyl group. While the papers provided do not directly discuss 2-(Allylsulfonyl)-4-methylpyridine, they do provide insights into related compounds and their chemical behavior, which can be useful for understanding the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 2-substituted pyridines, has been achieved through methods like enantioselective iridium-catalyzed allylic substitution with 2-methylpyridines . This suggests that similar methodologies could potentially be applied to synthesize 2-(Allylsulfonyl)-4-methylpyridine by introducing an allylsulfonyl group to a 4-methylpyridine precursor.
Molecular Structure Analysis
The molecular structure of 2-(Allylsulfonyl)-4-methylpyridine would feature a pyridine core, which is a six-membered aromatic ring with one nitrogen atom. The methyl group at the 4-position would provide steric bulk, potentially influencing the reactivity of the molecule. The allylsulfonyl group would introduce a double bond and a sulfonyl functional group, which could affect the electron distribution and reactivity of the compound.
Chemical Reactions Analysis
While the specific chemical reactions of 2-(Allylsulfonyl)-4-methylpyridine are not discussed in the provided papers, the reactivity of the pyridine ring and the functional groups can be inferred. For instance, the allyl group could participate in various palladium-catalyzed coupling reactions, and the sulfonyl group could be involved in sulfonylation reactions . Additionally, the presence of the pyridine ring could facilitate metal coordination in various chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Allylsulfonyl)-4-methylpyridine would likely be influenced by the presence of the sulfonyl and methyl groups. The sulfonyl group is typically polar and could confer solubility in polar solvents, while the methyl group could slightly increase hydrophobic character. The compound's melting and boiling points, solubility, and stability would be determined by the interplay of these functional groups and the aromatic pyridine ring. Theoretical calculations, similar to those performed for 2-amino-4-methylpyridine, could provide insights into the electronic properties and adsorption behavior of the compound .
Wissenschaftliche Forschungsanwendungen
Electrophoretic Separation
- Optimization of Electrophoretic Separation : The separation of substituted methylpyridines, like 2-(Allylsulfonyl)-4-methylpyridine, can be optimized in free solution capillary electrophoresis. This process utilizes a cationic surfactant to suppress electroosmotic flow, improving the separation efficiency (Wren, 1991).
Corrosion Inhibition
- Corrosion Inhibition Properties : Derivatives of 4-methylpyridine have been studied for their corrosion inhibition effects. For instance, 2-amino-4-methylpyridine has shown to increase the polarization resistance of mild steel in acidic solutions, demonstrating its potential as a corrosion inhibitor (Mert et al., 2014).
Hydrodesulfurization and Hydrodenitrogenation
- Influence on Hydrodesulfurization and Hydrodenitrogenation : Substituted pyridines, including 2-methylpyridine, have been observed to influence hydrodesulfurization and hydrodenitrogenation processes. They can inhibit or modify these processes, affecting the desulfurization and denitrogenation of various compounds (Egorova & Prins, 2004).
Organic Synthesis and Catalysis
- Palladium-Catalyzed Desulfinylative C–C Allylation : Research indicates the use of allylsulfonyl chlorides in palladium-catalyzed desulfinylative C–C coupling with Grignard reagents. This highlights a potential application of 2-(Allylsulfonyl)-4-methylpyridine in organic synthesis and catalysis (Volla, Dubbaka, & Vogel, 2009).
Enantioselective Catalysis
- Enantioselective Iridium-Catalyzed Allylic Substitution : Derivatives of 2-methylpyridine have been employed in enantioselective iridium-catalyzed allylic substitutions, offering pathways for synthesizing enantioenriched 2-substituted pyridines, important in natural products and pharmaceuticals (Liu & You, 2017).
Photochemical Applications
- Photochemical Dimerization : The study of 2-aminopyridines and 2-pyridones, including 2-amino-4-methylpyridine derivatives, under ultraviolet irradiation has shown potential for photochemical applications. This process results in the formation of dimers with unique chemical and physical properties (Taylor & Kan, 1963).
Fluorescent Labeling
- Fluorescent Labeling for Quantitative Analysis : α,β-Unsaturated carbonyl compounds and 2-methylpyridines with specific substituents can be used as fluorescent labeling reagents, as demonstrated in the quantitative analysis of carnitine (Nakaya et al., 1996).
Complex Synthesis and Characterization
- Synthesis of Metal Complexes : Research on synthesizing metal complexes, such as Cu(II) complexes with 2-amino-4-methylpyridine, has been explored. These complexes have been characterized for potential applications in various fields (Novianti & Hansongnern, 2017).
Eigenschaften
IUPAC Name |
4-methyl-2-prop-2-enylsulfonylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-3-6-13(11,12)9-7-8(2)4-5-10-9/h3-5,7H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNCBSUJXXFIGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)S(=O)(=O)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2249891-89-0 | |
| Record name | 2-(Allylsulfonyl)-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(R)-7-(Hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione 4-methylbenzenesulfonate](/img/structure/B3028501.png)

![4-Chlorothiazolo[4,5-C]pyridine](/img/structure/B3028505.png)




![(2R)-2-[[(2R)-2-(2,4-Dioxo-1H-quinazolin-3-yl)-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B3028513.png)